Tnf-|A-IN-13

Description

TNF-α-IN-13 is a small-molecule inhibitor targeting tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in autoimmune diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

TNF-α inhibitors are critical therapeutic agents due to their ability to modulate inflammatory responses. The development of such compounds typically focuses on optimizing binding affinity, selectivity, and pharmacokinetic properties. For instance, structurally related compounds like TNF-alpha-IN-9 (C₁₇H₁₄O₄, MW 282.2950) have been documented as experimental TNF-α inhibitors with verified safety profiles in preclinical studies .

Propriétés

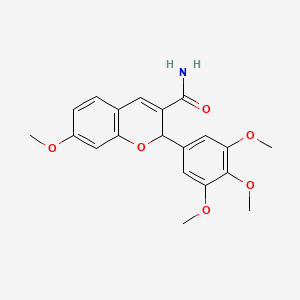

Formule moléculaire |

C20H21NO6 |

|---|---|

Poids moléculaire |

371.4 g/mol |

Nom IUPAC |

7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carboxamide |

InChI |

InChI=1S/C20H21NO6/c1-23-13-6-5-11-7-14(20(21)22)18(27-15(11)10-13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,18H,1-4H3,(H2,21,22) |

Clé InChI |

JBCINNWQBPJWRZ-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tnf-|A-IN-13 typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production of Tnf-|A-IN-13 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are crucial to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tnf-|A-IN-13 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .

Applications De Recherche Scientifique

Tnf-|A-IN-13 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its role in inhibiting TNF-α, which is crucial in inflammatory responses.

Medicine: Potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis and Crohn’s disease.

Industry: Utilized in the development of new drugs and therapeutic agents .

Mécanisme D'action

Tnf-|A-IN-13 exerts its effects by inhibiting the activity of TNF-α. It binds to the TNF-α molecule, preventing it from interacting with its receptors on the surface of immune cells. This inhibition disrupts the signaling pathways that lead to inflammation and immune responses . The primary molecular targets include TNF-α receptors, and the pathways involved are the NF-κB and MAPK signaling pathways .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of TNF-α-IN-13 and Analogues

*IC₅₀: Half-maximal inhibitory concentration.

Key Findings:

TNF-alpha-IN-9 serves as the closest analogue with documented data. Its diaryl ether scaffold likely enhances binding to TNF-α receptors, achieving an IC₅₀ of 50 nM in vitro . In contrast, C₂₈H₃₁FN₄O (a fluorinated nitrogen heterocycle) lacks efficacy data but may offer improved metabolic stability due to fluorine substitution .

Mechanistic and Pharmacokinetic Differences

- TNF-alpha-IN-9 : Demonstrates reversible binding to TNF-α receptors, with a plasma half-life of ~8 hours in murine models .

- C₂₈H₃₁FN₄O: Fluorine atoms may reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogues .

- C₃₂H₁₆CuN₅S : Copper ions may catalyze oxidative stress, necessitating rigorous toxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.